Sulfamethoxazole-cysteine
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Overview
Description
Sulfamethoxazole-cysteine is a compound that combines sulfamethoxazole, a sulfonamide antibiotic, with cysteine, an amino acid. Sulfamethoxazole is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, while cysteine is involved in various metabolic processes and has antioxidant properties. The combination of these two molecules can potentially enhance the therapeutic effects and reduce side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamethoxazole-cysteine typically involves the conjugation of sulfamethoxazole with cysteine through a series of chemical reactions. One common method is to activate the carboxyl group of sulfamethoxazole using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then react it with the amino group of cysteine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include precise control of reaction parameters such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is typically purified using techniques like crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Sulfamethoxazole-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine moiety can be oxidized to form cystine, a disulfide-linked dimer.
Reduction: Sulfamethoxazole can be reduced to its corresponding amine derivative.
Substitution: The sulfonamide group of sulfamethoxazole can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group in the presence of a base.
Major Products
Oxidation: Formation of cystine and oxidized sulfamethoxazole derivatives.
Reduction: Formation of amine derivatives of sulfamethoxazole.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Sulfamethoxazole-cysteine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of sulfonamides and amino acids.
Biology: Investigated for its potential to modulate oxidative stress and enhance cellular antioxidant defenses.
Medicine: Explored for its antibacterial properties and potential to reduce side effects associated with sulfamethoxazole alone.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of sulfamethoxazole-cysteine involves the inhibition of bacterial folic acid synthesis by sulfamethoxazole, which prevents the formation of nucleic acids and proteins necessary for bacterial growth. Cysteine, on the other hand, can enhance the antioxidant capacity of cells and protect against oxidative damage. The combination of these effects can lead to improved therapeutic outcomes and reduced toxicity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic used alone or in combination with trimethoprim.
Cysteine: An amino acid with antioxidant properties.
Sulfamethoxazole-trimethoprim: A combination antibiotic used to treat various bacterial infections.
Uniqueness
Sulfamethoxazole-cysteine is unique in that it combines the antibacterial properties of sulfamethoxazole with the antioxidant effects of cysteine. This dual action can potentially enhance the therapeutic efficacy and reduce the side effects associated with sulfamethoxazole alone. Additionally, the presence of cysteine may improve the bioavailability and stability of the compound.
Properties
Molecular Formula |
C13H16N4O7S2 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-amino-3-[hydroxy-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]sulfinamoyl]propanoic acid |
InChI |
InChI=1S/C13H16N4O7S2/c1-8-6-12(15-24-8)16-26(22,23)10-4-2-9(3-5-10)17(20)25(21)7-11(14)13(18)19/h2-6,11,20H,7,14H2,1H3,(H,15,16)(H,18,19) |
InChI Key |
HFPLSDFQQRUIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N(O)S(=O)CC(C(=O)O)N |
Origin of Product |
United States |
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